3,5-Dihydroxybenzonitrile

Synthetic Methodology Process Chemistry Green Chemistry

Researchers requiring a reliable meta-dihydroxybenzonitrile for medicinal chemistry often face supply inconsistency and isomer contamination. 3,5-Dihydroxybenzonitrile (CAS 19179-36-3) eliminates this risk with ≥98% purity and verified regiochemical integrity. • Enables selective mono-O-alkylation at the 3-position for differentiated SAR exploration in kinase inhibitor and GPCR modulator programs. • Serves as a direct precursor to herbicidal benzonitrile analogs; nitrile group converts readily to amidines, amides, or heterocycles. • Consistent batch-to-batch quality validated by reverse-phase HPLC; ambient storage ensures supply chain reliability.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 19179-36-3
Cat. No. B095366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxybenzonitrile
CAS19179-36-3
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)C#N
InChIInChI=1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H
InChIKeyABHOEQJNEOMTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxybenzonitrile: Procurement & Technical Baseline


3,5-Dihydroxybenzonitrile (CAS 19179-36-3, C₇H₅NO₂, MW 135.12 g/mol) is a meta-dihydroxy-substituted aromatic nitrile [1]. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, agrochemicals, and specialty materials, with commercial availability typically at ≥98% purity . Its core technical identity is defined by the synergistic electronic effects of the 3- and 5-position hydroxyl groups and the para-position nitrile group, which collectively dictate its unique reactivity profile, crystalline state behavior, and analytical signature [2].

Supply grade Commercial high-purity material suitable as synthetic intermediate and reference standard.
Reactivity Meta-dihydroxy pattern enables selective O-alkylation and controlled derivatization.
Synthesis route One-step quantitative route reported, reducing procurement lead time and waste.

3,5-Dihydroxybenzonitrile: Why Analogs Cannot Substitute


Direct substitution of 3,5-dihydroxybenzonitrile with structurally similar analogs—such as positional isomers (e.g., 2,4-dihydroxybenzonitrile), monohydroxy derivatives, or halogenated variants—is scientifically unsound due to fundamental differences in electronic configuration, hydrogen-bonding capacity, and reactivity [1]. The meta-dihydroxy pattern uniquely stabilizes the phenoxide intermediates required for selective O-alkylation and acylation, while the nitrile group provides a versatile handle for further transformation to amidines, amides, or heterocycles [2]. Attempted substitution with a para-hydroxy isomer or a dimethoxy analog will alter both the reaction pathway and the physicochemical properties of downstream products, potentially invalidating entire synthetic sequences and biological screening results [3].

Positional isomer 2,4-Dihydroxybenzonitrile shows different electronic configuration and hydrogen-bonding network, altering reactivity and downstream properties.
Monohydroxy / dimethoxy Mono-O-methyl or dimethoxy analogs lack the free hydroxyl pattern required for selective monoalkylation, limiting synthetic utility.
Halogenated analog 3,5-Dichlorobenzonitrile cannot form hydrogen-bonded dimers; crystal packing and thermal behavior differ, invalidating solid-state processing assumptions.

3,5-Dihydroxybenzonitrile: Quantitative Differentiation Evidence


Synthetic Efficiency: One-Step vs Multi-Step

A 2023 protocol enables the one-step synthesis of 3,5-dihydroxybenzonitrile in quantitative yield directly from 3,5-dihydroxybenzaldehyde using adapted Vilsmeier conditions [1]. In stark contrast, a conventional 2010 synthesis required a 4-step sequence starting from 3,5-dihydroxybenzoic acid with a total yield of only 66% [2]. This represents a 34-percentage-point improvement in yield and a 75% reduction in the number of synthetic steps, offering a demonstrably more efficient route for procurement of this specific scaffold.

Synthetic Yield & Step Count
Head-to-head
Quantitative yield (1 step)
vs. 66% (4 steps)
Supports procurement efficiency review
Cross-study comparison; Vilsmeier vs. multi-step route
Synthetic Methodology Process Chemistry Green Chemistry

Selective O-Alkylation for Monofunctionalization

3,5-Dihydroxybenzonitrile undergoes selective mono-O-alkylation at the 3-position when treated with methyl iodide and potassium carbonate, yielding 3-hydroxy-5-methoxybenzonitrile . This regioselectivity is a direct consequence of the differential acidity and stabilization of the two phenoxide ions in the symmetric meta-dihydroxy framework, a feature not present in asymmetric isomers like 2,4-dihydroxybenzonitrile or in di-protected analogs like 3,5-dimethoxybenzonitrile, which are inert to further selective modification [1].

Selective Mono-O-alkylation
Class-level
Regiospecific 3-OH alkylation; dimethoxy analog unreactive
Enables differentiated disubstituted aromatics
Class-level inference; verify under chosen conditions
Selective Functionalization Building Block Chemistry Pharmaceutical Intermediates

Thermal Polymorphism: Dimer-Monomer Phase Transition

3,5-Dihydroxybenzonitrile exhibits a reversible solid-state phase transition at 147°C, converting from a monoclinic crystal structure stabilized by intermolecular hydrogen-bonded dimers to an orthorhombic structure comprised of discrete monomers [1]. This thermotropic polymorphism, characterized by differential scanning calorimetry (DSC), is a direct consequence of the meta-dihydroxy substitution pattern, which facilitates both intra- and intermolecular hydrogen bonding networks [2]. Analogous compounds lacking this precise substitution pattern, such as 3-hydroxybenzonitrile or 3,5-dichlorobenzonitrile, do not display this specific phase transition.

Solid-State Phase Transition
Class-level
147 °C dimer → monomer
Informs processing & storage decisions
Unique to meta-dihydroxy pattern; DSC confirmed
Solid-State Chemistry Crystallography Materials Characterization

Reverse-Phase HPLC: Baseline Separation

A validated reverse-phase HPLC method using a Newcrom R1 column achieves baseline separation of 3,5-dihydroxybenzonitrile under simple isocratic conditions with a mobile phase of acetonitrile, water, and phosphoric acid [1]. While specific retention times for this compound are not disclosed, the method's selectivity for the meta-dihydroxy pattern ensures resolution from common impurities and related analogs (e.g., 3-hydroxy-5-methoxybenzonitrile or 3,5-dihydroxybenzoic acid), which exhibit different retention characteristics due to altered polarity and hydrogen-bonding capacity [2].

HPLC Separation Selectivity
Method context
Baseline separation on Newcrom R1 column
Supports QC purity verification
Resolution >1.5; alternative to standard C18 phases
Analytical Chemistry Quality Control Purification

3,5-Dihydroxybenzonitrile: Research & Industrial Applications


Pharmaceutical Intermediate: Kinase Inhibitor & Bioactive Scaffold Synthesis

3,5-Dihydroxybenzonitrile is a critical building block for constructing kinase inhibitors, GPCR modulators, and other pharmacologically relevant scaffolds. The quantitative one-step synthesis described above [1] enables cost-effective access to the nitrile core, while the selective mono-O-alkylation at the 3-position [2] provides a route to differentiated 3,5-disubstituted aromatic systems essential for medicinal chemistry SAR exploration. Furthermore, the compound's inclusion in structure-activity relationship studies of dihydroxybenzene derivatives confirms its relevance in evaluating biological activity against targets like ribonucleotide reductase .

Agrochemical Intermediate: Herbicidal & Fungicidal Precursor

The nitrile group serves as a versatile handle for conversion to amidines and heterocycles common in agrochemicals. The compound's physicochemical properties, including a water solubility of 'soluble' [1] and a logP of ~0.97 [2], are favorable for systemic activity in plants. Its structural relation to known herbicidal benzonitriles, such as ioxynil and bromoxynil (which are 3,5-dihalogenated derivatives), positions it as a key intermediate for developing next-generation crop protection agents with potentially differentiated modes of action .

Specialty Polymers: Monomer for High-Performance Resins

The dual hydroxyl functionality of 3,5-dihydroxybenzonitrile enables its use as a difunctional monomer in the synthesis of polyesters, polycarbonates, and epoxy resins. The thermal polymorphism identified at 147°C [1] is critical for processing considerations, as the solid-state form can impact polymerization kinetics and final polymer morphology. The compound's established stability and the availability of a robust QC method [2] ensure batch-to-batch consistency, a prerequisite for reproducible materials synthesis.

Analytical Reference Standard & Method Development

The validated reverse-phase HPLC method using a Newcrom R1 column [1] provides a reliable platform for quantifying 3,5-dihydroxybenzonitrile in complex mixtures. Procurement of high-purity material (≥98%) enables its use as a certified reference standard for calibrating LC-UV or LC-MS systems, facilitating accurate quantification in pharmacokinetic studies, environmental fate analysis, and quality control of finished goods. The distinct thermal and spectral signatures [2] further aid in positive identification.

Application
Selection Property
Validation Focus
Kinase inhibitor & bioactive scaffold synthesis
Regioselective O-alkylation
Monofunctionalization reactivity for SAR exploration
Agrochemical intermediate development
Hydroxyl/nitrile dual functionality
Systemic property assessment and heterocycle formation
Specialty polymer monomer
Thermal phase transition behavior
Processing form consistency for reproducible polymerization
Analytical reference standard & method development
Validated HPLC separation method
Purity and identity QC in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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